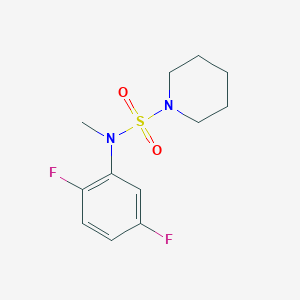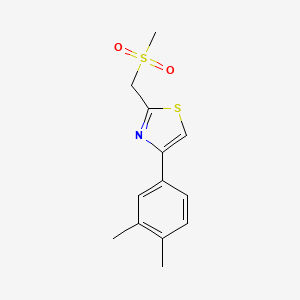![molecular formula C12H16FNO2S B7593335 N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide (CFMS) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CFMS is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation.
Wirkmechanismus
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception and inflammation. By blocking the activity of TRPV1, this compound can reduce pain and inflammation. The TRPV1 channel is also involved in the regulation of body temperature, and this compound has been shown to have a hypothermic effect in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the TRPV1 ion channel, with an IC50 value of 0.1 nM. It has also been shown to be selective for TRPV1, with no significant activity against other ion channels. This compound has a half-life of approximately 1 hour in rats, making it suitable for use in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has several advantages for use in lab experiments. It is a highly pure compound, which ensures reproducibility of results. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound has some limitations, including its short half-life and the need for specialized equipment and protocols for its administration.
Zukünftige Richtungen
There are several future directions for research on N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as neuropathic pain and cancer. Additionally, the development of new methods for the administration of this compound could improve its therapeutic potential.
Synthesemethoden
The synthesis of N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide involves the reaction of cyclopropyl-(4-fluorophenyl)methanamine with methyl methanesulfonate in the presence of a base. The reaction yields this compound as a white solid with a purity of greater than 99%. The synthesis method has been optimized to ensure high yields and purity, making this compound an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions such as arthritis.
Eigenschaften
IUPAC Name |
N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-14(17(2,15)16)12(9-3-4-9)10-5-7-11(13)8-6-10/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXBPCNPTUSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)


![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)


![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)
![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)
